2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
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Overview
Description
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid is a chemical compound belonging to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid typically involves the reaction of 7-hydroxy-4-propylcoumarin with ethyl bromoacetate in the presence of a base such as potassium carbonate in an anhydrous solvent like acetone . The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen ring to dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen derivatives.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid
- 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid
- 2-[(2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Uniqueness
2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-(2-oxo-4-propylchromen-7-yl)oxypropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-4-10-7-14(16)20-13-8-11(5-6-12(10)13)19-9(2)15(17)18/h5-9H,3-4H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYPNRGGAUKENS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193921 |
Source
|
Record name | 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601193921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304896-87-5 |
Source
|
Record name | 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=304896-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Oxo-4-propyl-2H-1-benzopyran-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601193921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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